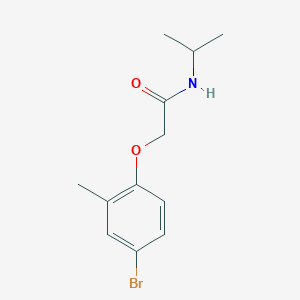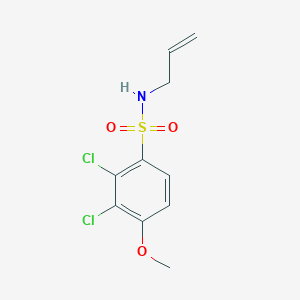
2-(4-bromo-2-methylphenoxy)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-isopropylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-210, and it has been found to have several interesting properties that make it useful for a variety of applications.
Mecanismo De Acción
The mechanism of action of BML-210 is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory cytokines, which in turn reduces inflammation and related symptoms.
Biochemical and Physiological Effects
BML-210 has been found to have several interesting biochemical and physiological effects. In addition to its anti-inflammatory properties, BML-210 has also been found to have antioxidant properties, which make it useful for the prevention of oxidative stress-related diseases. Additionally, BML-210 has been found to have neuroprotective properties, which make it a promising candidate for the development of drugs to treat neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BML-210 for lab experiments is its high potency and specificity. BML-210 has been found to be highly effective at inhibiting the activity of the enzymes involved in the inflammatory response, which makes it a valuable tool for studying the mechanisms of inflammation and related diseases. However, one limitation of BML-210 is that it can be difficult to synthesize, which can limit its availability for use in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of BML-210. One promising area of research is the development of new drugs based on the structure of BML-210 that have even greater potency and specificity for the enzymes involved in the inflammatory response. Additionally, BML-210 may have applications in the treatment of other diseases, such as cancer and cardiovascular disease, which are also associated with inflammation. Finally, further research is needed to fully understand the mechanisms of action of BML-210 and its potential applications in scientific research and drug development.
Métodos De Síntesis
The synthesis of BML-210 involves the reaction of 2-(4-bromo-2-methylphenoxy)acetamide with isopropylamine. The reaction is typically carried out under carefully controlled conditions to ensure that the final product is of high purity and quality.
Aplicaciones Científicas De Investigación
BML-210 has been found to have a wide range of potential applications in scientific research. One of the most promising areas of application is in the study of inflammation and related diseases. BML-210 has been found to have potent anti-inflammatory properties, which make it a promising candidate for the development of new drugs to treat inflammatory diseases.
Propiedades
Fórmula molecular |
C12H16BrNO2 |
|---|---|
Peso molecular |
286.16 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methylphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H16BrNO2/c1-8(2)14-12(15)7-16-11-5-4-10(13)6-9(11)3/h4-6,8H,7H2,1-3H3,(H,14,15) |
Clave InChI |
MCJVAEAKUUKXCF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)Br)OCC(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-2-({[3,4-dichloro(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297015.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297016.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297021.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B297023.png)
![2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297024.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297026.png)
![N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297028.png)

![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)
![N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B297036.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B297040.png)